Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride
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Overview
Description
Dimethyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is a chemical compound that features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The resulting oxazole can then be further modified to introduce the dimethylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms in the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Dimethyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The dimethylamine group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
Dimethyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11ClN2O |
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Molecular Weight |
162.62 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-8(2)3-6-4-9-5-7-6;/h4-5H,3H2,1-2H3;1H |
InChI Key |
MXONGQZIXQUVPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=COC=N1.Cl |
Origin of Product |
United States |
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